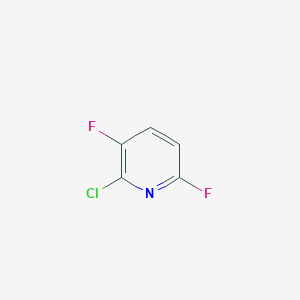

2-Chloro-3,6-difluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClF2N |

|---|---|

Molecular Weight |

149.52 g/mol |

IUPAC Name |

2-chloro-3,6-difluoropyridine |

InChI |

InChI=1S/C5H2ClF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |

InChI Key |

NAZUPLLHMOTTOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)F |

Origin of Product |

United States |

The Contextual Significance of Halogenated Pyridine Frameworks

Halogenated pyridine (B92270) frameworks are a cornerstone of contemporary chemical research due to their prevalence in a wide array of functional molecules. researchgate.net The presence of halogen atoms on the pyridine ring significantly influences its electronic properties, making it susceptible to various chemical transformations. researchgate.netresearchgate.net This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The specific type and position of the halogen atoms allow for selective reactions, such as cross-coupling and nucleophilic aromatic substitution (SNAr), enabling the construction of intricate molecular architectures. researchgate.netacs.org

The introduction of fluorine, in particular, can modulate properties like lipophilicity and metabolic stability, which are critical for the development of bioactive compounds. researchgate.netmdpi.com Consequently, fluorinated pyridines are highly sought-after building blocks in drug discovery and materials science. researchgate.net

A Versatile Synthetic Intermediate: the Strategic Importance of 2 Chloro 3,6 Difluoropyridine

2-Chloro-3,6-difluoropyridine is a heterocyclic organic compound with a pyridine (B92270) ring substituted by a chlorine atom and two fluorine atoms. cymitquimica.com Its importance lies in its role as a versatile synthetic intermediate, primarily due to the differential reactivity of its halogen substituents. researchgate.netcymitquimica.com This allows for sequential and site-selective reactions, providing a powerful tool for chemists to introduce various functional groups onto the pyridine core.

The compound is typically synthesized from precursors like 2,5-difluoro-1-oxopyridin-1-ium, which is treated with phosphorus oxychloride (POCl₃). google.comgoogle.com Another approach involves the fluorination of 3-substituted-2,6-dichloropyridines using reagents like cesium fluoride (B91410). researchgate.netresearchgate.net

The reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. For instance, it can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are displaced by other functional groups. cymitquimica.combiosynth.com The presence of both chlorine and fluorine atoms enhances its electrophilic character, making it a useful component in various chemical transformations. cymitquimica.com

Below is a table summarizing some key properties of this compound and a related compound for comparison.

| Property | This compound | 3-Chloro-2,6-difluoropyridine (B1590543) |

| CAS Number | Not explicitly found for this compound | 52208-56-7 biosynth.comlookchem.com |

| Molecular Formula | C₅H₂ClF₂N cymitquimica.com | C₅H₂ClF₂N biosynth.comlookchem.com |

| Molecular Weight | 149.53 g/mol lookchem.com | 149.53 g/mol biosynth.comlookchem.com |

| Boiling Point | Not available | 168.5°C at 760 mmHg lookchem.com |

| Density | Not available | 1.451 g/cm³ lookchem.com |

The Evolving Research Landscape and Future Directions

De Novo Construction Strategies for the Pyridine Core

De novo strategies, which involve building the pyridine ring from acyclic precursors, are less common for producing multiply halogenated pyridines like this compound due to challenges in controlling regiochemistry and the availability of simpler, more efficient routes.

Cyclization Reactions Leading to the this compound Scaffold

The construction of the pyridine ring from non-cyclic starting materials can be achieved through various cyclization reactions. For instance, one-pot procedures involving Knoevenagel condensation, Michael addition, and subsequent cyclization of components like 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds can yield fluorinated 2-aminopyridines. rsc.org Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of fluorinated diynes with nitriles, which smoothly affords α-fluoroalkylated pyridines. bohrium.com While these methods are effective for creating certain fluorinated pyridines, their specific application to form the 2-chloro-3,6-difluoro substitution pattern is not extensively detailed and would require carefully chosen, complex starting materials.

Multi-Step Convergent Syntheses of this compound

Convergent synthesis, where different fragments of the target molecule are synthesized separately before being combined, offers a strategic advantage in constructing complex molecules. This approach can be applied to pyridine synthesis. researchgate.net For example, a tandem nucleophilic aromatic substitution (SNAr) on a pre-formed 3-substituted-2,6-difluoropyridine can produce 2,3,6-trisubstituted pyridines. lookchem.comresearchgate.net This highlights how a difluorinated pyridine core can be a versatile platform for introducing further substituents. However, a direct convergent synthesis culminating in this compound itself is not a primary route described in the literature, which favors modification of more readily available polychlorinated pyridines.

Functionalization and Halogen Exchange of Pre-Existing Pyridine Scaffolds

The most established and industrially relevant methods for synthesizing this compound begin with a pre-formed pyridine ring, typically a polychlorinated one, which is then selectively functionalized.

Regioselective Halogenation Approaches for this compound Synthesis

The direct and regioselective introduction of both chlorine and fluorine onto a pyridine ring to achieve the desired 2-chloro-3,6-difluoro arrangement is a significant synthetic challenge. More commonly, a polychlorinated pyridine, such as 2,3,6-trichloropyridine (B1294687), is used as the starting material. lookchem.com This precursor is then subjected to halogen exchange (Halex) reactions, where chlorine atoms are selectively replaced by fluorine.

Selective Fluorination via Chloride Displacement (e.g., using KF or CsF)

The Halex reaction is a cornerstone for synthesizing fluorinated pyridines. acsgcipr.org This nucleophilic aromatic substitution involves treating a polychlorinated pyridine with a fluoride (B91410) salt, most commonly potassium fluoride (KF) or the more reactive cesium fluoride (CsF), in a polar aprotic solvent. acsgcipr.orgresearchgate.net For the synthesis of this compound, the starting material is typically 2,3,6-trichloropyridine. lookchem.com The reaction involves the displacement of chlorine atoms at the 2- and 6-positions with fluorine. These positions are most susceptible to nucleophilic attack.

The reaction is typically performed at elevated temperatures in high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). lookchem.comgoogle.com The use of phase-transfer catalysts, such as tetrabutylphosphonium (B1682233) bromide or 18-crown-6, can enhance the reaction rate and efficiency by improving the solubility and availability of the fluoride anion. google.com Both KF and CsF are effective fluorinating agents, though CsF often allows for lower reaction temperatures and shorter reaction times due to its higher reactivity. lookchem.com

| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| KF | DMF | 150-180 | 24-48 | 18-crown-6 | N/A | |

| CsF | DMSO | 120 | 2 | None | 81 | lookchem.com |

| KF | DMSO | 160 | 2 | None | 75 | lookchem.com |

| KF/CsF (9:1) | Sulfolane | 215 | N/A | Tetra-n-butylphosphonium bromide | N/A | google.com |

Control of Regioselectivity in Halogen Exchange Reactions for this compound

Controlling the regioselectivity of the halogen exchange is critical to obtaining this compound from 2,3,6-trichloropyridine. In the pyridine ring, the positions alpha (2- and 6-) and gamma (4-) to the nitrogen atom are electronically deficient and thus activated towards nucleophilic attack. The beta positions (3- and 5-) are less reactive.

In 2,3,6-trichloropyridine, the chlorine atoms at positions 2 and 6 are significantly more labile than the chlorine at position 3. lookchem.com This inherent difference in reactivity allows for the selective replacement of the α-chlorines. By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the fluorinating agent, the reaction can be stopped after the displacement of the chlorines at the 2- and 6-positions, leaving the chlorine at the 3-position intact. lookchem.comgoogle.com For example, a study demonstrated that the reaction of 2,3,6-trichloropyridine with benzylamine (B48309) resulted in only trace products, whereas the more reactive this compound readily underwent substitution, primarily at the 2-position, highlighting the increased reactivity of the C-F bond over the C-Cl bond in these systems. lookchem.com The choice of solvent can also influence regioselectivity, with polar aprotic solvents like DMSO being particularly effective for this transformation. lookchem.com

Advanced and Sustainable Synthetic Pathways for 3-Chloro-2,6-difluoropyridine (B1590543)

The synthesis of 3-Chloro-2,6-difluoropyridine, a valuable fluorinated pyridine intermediate, is often achieved through halogen exchange (Halex) reactions starting from polychlorinated pyridines. A common precursor is 2,3,6-trichloropyridine, which is converted to the target compound by substituting the chlorine atoms at the 2- and 6-positions with fluorine.

One established advanced method involves the reaction of 2,3,6-trichloropyridine in an autoclave, a high-pressure reactor necessary for reactions that need to be carried out at temperatures above the solvent's boiling point. lookchem.com A more facile and recent approach involves the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride (CsF) as the fluorinating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO). lookchem.comresearchgate.net This method is considered simpler and more efficient than some previously reported techniques that required either very high (200 °C) or low (-75 °C) temperatures or the use of freshly prepared, unstable reagents. lookchem.com

The reaction with CsF in DMSO proceeds smoothly to replace the two chlorine atoms alpha to the ring's nitrogen, yielding 3-Chloro-2,6-difluoropyridine. lookchem.comresearchgate.net This selectivity is due to the higher reactivity of the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 3-position.

Catalytic Systems in the Preparation of 3-Chloro-2,6-difluoropyridine

While strong fluorinating agents like CsF can be effective on their own, their high cost is a drawback for large-scale production. Consequently, research has focused on using the more economical potassium fluoride (KF). However, KF is less reactive, often requiring harsher conditions and resulting in lower yields. To overcome this, catalytic systems, particularly phase-transfer catalysts (PTCs), are employed. These catalysts enhance the solubility and reactivity of the fluoride salt in the organic solvent, enabling the reaction to proceed under milder conditions with higher efficiency.

In the synthesis of the related isomer, 5-chloro-2,3-difluoropyridine, from 2,3,5-trichloropyridine, the use of PTCs is well-documented. google.com Catalysts like tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium bromide facilitate the reaction with KF, making the process more economically viable and suitable for industrial production. google.comgoogle.com These catalysts function by transporting the fluoride anion from the solid KF phase to the organic phase where the reaction occurs.

The table below summarizes findings from patent literature on the use of phase-transfer catalysts in the synthesis of chloro-difluoropyridine isomers.

Table 1: Catalytic Systems in Chloro-difluoropyridine Synthesis

| Precursor | Fluorinating Agent | Catalyst | Solvent | Temperature | Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium bromide | Sulfolane | 180-210°C | 5-Chloro-2,3-difluoropyridine | ~40% yield | google.com |

| 2,3,6-Trichloropyridine | KF/CsF (9:1) | Tetrabutylphosphonium bromide | Sulfolane | 215°C | 3-Chloro-2,6-difluoropyridine | Not specified | google.com |

| 2,3,5-Trichloropyridine | KF/CsF (6:1) | Tetrabutylphosphonium bromide | Not specified | 215°C | 5-Chloro-2,3-difluoropyridine | 34% of theory (87% selectivity) | google.com |

Green Chemistry Principles and Flow Chemistry Applied to 3-Chloro-2,6-difluoropyridine Synthesis

The synthesis of fluorinated pyridines presents several challenges from a green chemistry perspective, including the use of hazardous reagents, high temperatures, and solvents that are difficult to recycle.

Green Chemistry Principles: A key principle of green chemistry is the use of less hazardous and more economical reagents. In this context, replacing the expensive and highly reactive cesium fluoride (CsF) with the cheaper and more abundant potassium fluoride (KF) is a significant step. google.com As discussed, this is often made possible by the use of phase-transfer catalysts, which improve atom economy and reduce costs. google.comgoogle.com

Solvent choice is another critical aspect. While polar aprotic solvents like DMSO and sulfolane are effective for Halex reactions, their high boiling points and potential for decomposition can complicate product purification and waste management. google.com The development of processes in alternative, greener solvents or solvent-free conditions remains an area for improvement. For instance, one patent describes using a mixture of an aprotic amide and an aromatic hydrocarbon as the solvent system to improve selectivity and yield in fluorination reactions. googleapis.com

Flow Chemistry: Continuous flow chemistry, utilizing microreactors, offers a promising approach to address many of the safety and efficiency issues associated with fluorination reactions. beilstein-journals.org While specific studies on the flow synthesis of 3-Chloro-2,6-difluoropyridine are not detailed in the reviewed literature, the general benefits of this technology are widely applicable. ljmu.ac.uk

Key advantages of applying flow chemistry to this synthesis would include:

Enhanced Safety: Fluorination reactions can be highly exothermic. Flow reactors provide superior heat transfer and temperature control, minimizing the risk of thermal runaways. beilstein-journals.org

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts. ljmu.ac.uk

Scalability: Scaling up production in a flow system is typically safer and more straightforward than in large batch reactors.

Hazardous Reagent Handling: Flow systems allow for the in-situ generation and immediate use of hazardous intermediates, minimizing their accumulation and associated risks. beilstein-journals.org

A developed continuous flow method for the regioselective arylation of other fluoropyridines demonstrates the potential of this technology for creating complex pyridine derivatives in short reaction times. ljmu.ac.uk Applying a similar telescoped, multi-step flow process for the synthesis of 3-Chloro-2,6-difluoropyridine could represent a significant advancement in its sustainable production.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as the pyridine core in this compound. The presence of multiple halogen substituents with differing reactivity profiles makes this molecule a subject of significant interest for studying the principles of regioselectivity and reaction mechanisms.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical determinant of reactivity. Generally, in SNAr reactions, fluoride is a much better leaving group than chloride. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine strongly activates the attached carbon atom towards this attack. The bond-breaking step, where the leaving group departs, is usually fast. thieme-connect.com

For polysubstituted haloheterocycles, the position of the halogen also plays a crucial role. Halogens at the 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic attack than those at the 3- or 5-positions due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. thieme-connect.comresearchgate.net

In the specific case of this compound, the competition is between the displacement of the chlorine atom at the 2-position and the fluorine atoms at the 3- and 6-positions. While fluorine is generally a better leaving group, the activation provided by the ortho- and para-positions to the nitrogen atom is substantial. Studies on related halopyridines show that substitution often occurs preferentially at the 2- and 6-positions. researchgate.netepfl.ch For instance, the reaction of 2,3,6-trifluoropyridine (B1273225) with sodium ethoxide shows preferential substitution at the 2-position. researchgate.net This suggests that the positional activation by the nitrogen atom can outweigh the inherent leaving group ability of fluorine over chlorine. However, the presence of an activating substituent, such as a chlorine atom, can direct nucleophilic substitution to a vicinal fluorine atom. epfl.ch

The general trend for halide leaving group reactivity in SNAr is Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org This is in contrast to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups. The superior performance of fluoroarenes is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and facilitates the rate-determining nucleophilic attack. thieme-connect.com

The regiochemical outcome of SNAr reactions on this compound is a result of the interplay between the electronic effects of the substituents and the inherent reactivity of each position on the pyridine ring. The nitrogen atom in the pyridine ring activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by stabilizing the anionic intermediate. thieme-connect.comresearchgate.net

In this compound, the potential sites for nucleophilic attack are C-2 (bearing chlorine), C-3 (bearing fluorine), and C-6 (bearing fluorine).

C-2 and C-6 positions: These positions are ortho to the ring nitrogen and are thus electronically activated.

C-3 position: This position is meta to the ring nitrogen and is generally less reactive in SNAr reactions. thieme-connect.com

Therefore, the main competition for nucleophilic attack is between the C-2 and C-6 positions. While the fluorine at C-6 is intrinsically a better leaving group than the chlorine at C-2, the electronic environment of each position dictates the ultimate site of reaction. researchgate.netchemrxiv.org The presence of a chlorine atom can influence the reactivity of an adjacent fluorine. epfl.ch Computational studies on similar systems, like 2,4-dichloropyrimidines, have shown that substituents can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, which in turn affects the site of nucleophilic attack. wuxiapptec.com For instance, an electron-donating group at the C-6 position of 2,4-dichloropyrimidine (B19661) can make the C-2 position more favorable for attack. wuxiapptec.com In the case of this compound, the combined electron-withdrawing effects of the halogens make the ring highly electrophilic.

The structure of the attacking nucleophile and the specific reaction conditions (solvent, temperature, and base) can significantly influence the rate and regioselectivity of SNAr reactions involving this compound.

Nucleophile Structure: The nucleophilicity of the reacting species is a key factor. More potent nucleophiles will generally react faster. The Brønsted relationship, which correlates the rate of reaction with the pKa of the nucleophile, is often used to understand these effects. nih.gov The steric bulk of the nucleophile can also play a role, potentially favoring attack at a less hindered position. For example, in reactions with 2,4-dihalopyridines, bulky silyl (B83357) groups have been used to direct nucleophilic attack to the 6-position by sterically shielding the 2- and 4-positions. epfl.chepfl.ch

Reaction Conditions:

Solvent: The polarity of the solvent is critical for regioselectivity in the synthesis of halogenated pyridines. Polar aprotic solvents like DMSO, DMF, and NMP are commonly used for SNAr reactions as they can solvate the cation of the nucleophile, thus increasing its reactivity, without strongly solvating the anionic intermediate.

Temperature: Higher temperatures can sometimes overcome activation barriers, but may also lead to a loss of selectivity and the formation of side products.

Base: In reactions involving nucleophiles that require deprotonation (e.g., alcohols or amines), the choice and amount of base are crucial. Strong, non-nucleophilic bases are often preferred to generate the active nucleophile without competing in the substitution reaction.

A study on the reaction of 2,6-difluoropyridine (B73466) with benzimidazole (B57391) showed that the optimal conditions involved using K2CO3 as the base in DMSO at 90 °C. rsc.org This highlights how tuning the base, solvent, and temperature is essential for achieving desired outcomes in the SNAr of halopyridines.

The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The first step, the nucleophilic attack, is generally the rate-determining step. thieme-connect.comnih.gov The stability of the Meisenheimer complex is a key factor in the reaction's progress. For highly activated substrates, such as those containing multiple nitro groups, the Meisenheimer complex can be quite stable and has been isolated and characterized. thieme-connect.com

However, there is ongoing debate about whether all SNAr reactions strictly follow this two-step process. In some cases, particularly with less-activated substrates or specific nucleophiles, a concerted (CSNAr) mechanism has been proposed. mdpi.com In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. This is thought to be more likely when the aromatic system cannot effectively stabilize the negative charge of a Meisenheimer complex. mdpi.com

Computational studies on the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) have provided evidence for a direct substitution pathway that does not involve the formation of a Meisenheimer complex. acs.org This suggests that for certain transformations of dihalopyridines, non-classical, concerted mechanisms may be operative. The specific mechanism for this compound would likely depend on the nucleophile and reaction conditions, but the possibility of both stepwise and concerted pathways should be considered.

Metal-Catalyzed Cross-Coupling Transformations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions offer alternative strategies for functionalization, often with different regioselectivity compared to SNAr reactions.

Palladium catalysts are widely used for various cross-coupling reactions. The reactivity of the C-Cl and C-F bonds in this compound towards these catalytic systems is a key consideration. Generally, in palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. The C-F bond is typically unreactive under standard cross-coupling conditions, requiring specialized ligands or conditions for activation. This differential reactivity allows for selective coupling at the C-Cl bond while leaving the C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. mdpi.com It is a versatile and widely used method for forming C-C bonds. libretexts.orgmdpi.com For this compound, Suzuki-Miyaura coupling would be expected to occur selectively at the C-2 position, displacing the chlorine atom. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The use of bulky, electron-rich phosphine ligands can enhance the reactivity of aryl chlorides. libretexts.org The fluorination pattern of the pyridine ring can influence the reactivity in these coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound would selectively activate the C-Cl bond over the C-F bonds. arkat-usa.org This allows for the introduction of an alkynyl group at the C-2 position. The reaction is generally tolerant of a wide range of functional groups. rsc.org

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. While less commonly applied to chloroarenes compared to bromo- or iodoarenes, advancements in catalyst systems have expanded its scope. Selective Heck coupling at the C-2 position of this compound would be feasible with an appropriate palladium catalyst and ligand system.

Data Table: Reactivity in Palladium-Catalyzed Cross-Coupling

| Coupling Reaction | Expected Site of Reaction | General Conditions | Notes |

| Suzuki-Miyaura | C-2 (Cl displacement) | Pd catalyst (e.g., Pd(PPh₃)₄), phosphine ligand, base (e.g., K₂CO₃), organoboron reagent | C-F bonds at C-3 and C-6 are expected to remain intact. libretexts.org |

| Sonogashira | C-2 (Cl displacement) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, amine base, terminal alkyne | Offers a route to 2-alkynyl-3,6-difluoropyridines. organic-chemistry.orgarkat-usa.org |

| Heck | C-2 (Cl displacement) | Pd catalyst, base, alkene | Reactivity with aryl chlorides can be challenging but is achievable with modern catalysts. |

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations with this compound

The formation of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, and this compound serves as a valuable substrate for such transformations. The positions ortho to the pyridine nitrogen (C2 and C6) are highly activated towards nucleophilic aromatic substitution (SNAr), making them primary sites for C-N, C-O, and C-S bond formation.

C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing C-N bonds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org While specific Buchwald-Hartwig reactions on this compound are not extensively detailed, studies on analogous dihalopyridines demonstrate a high degree of regioselectivity, strongly favoring substitution at the C2 and C6 positions. researchgate.net The use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve catalyst efficiency and expand the scope to include primary amines. wikipedia.org

More commonly, C-N bonds are formed on this substrate via direct nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the fluorine substituents makes the C-F bonds at positions 2 and 6 highly susceptible to nucleophilic attack. Research on the closely analogous 3-chloro-2,6-difluoropyridine (a different numbering scheme for the same molecule) demonstrates that reaction with amines proceeds smoothly. lookchem.com For instance, the reaction with benzylamine occurs at room temperature, showing a clear preference for substitution of the fluorine atom at the 2-position over the 6-position. lookchem.com This regioselectivity is a key feature in the tandem SNAr reactions for creating 2,3,6-trisubstituted pyridines. lookchem.comresearchgate.net Metal-free C-N coupling of the related 2,6-difluoropyridine with azoles has also been optimized, providing good to excellent yields of monosubstituted products. rsc.org

| Reactant | Coupling Partner | Conditions | Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2,6-difluoropyridine | Benzylamine | Room Temperature, 2 h | 2-Benzylamino-3-chloro-6-fluoropyridine and 6-Benzylamino-3-chloro-2-fluoropyridine | 66% : 9% | lookchem.com |

| 2,6-Difluoropyridine (related substrate) | Benzimidazole | K₂CO₃, DMSO, 90°C, 6 h | 2-(1H-Benzimidazol-1-yl)-6-fluoropyridine | Good to Excellent | rsc.org |

C-O and C-S Bond Formation

The formation of C-O and C-S bonds on the this compound ring largely follows the same SNAr principles as C-N bond formation. The highly electrophilic carbons at the C2 and C6 positions readily react with oxygen and sulfur nucleophiles.

For C-O couplings, alkoxides and phenoxides can displace the fluoride ions. Studies on perfluoropyridine, a highly activated related substrate, show that it reacts with various alcohols and phenols in the presence of a base like cesium carbonate to form ether linkages. mdpi.com Intramolecular SNAr has also been employed, where biaryl phenols containing a fluoropyridine moiety cyclize under basic conditions to yield benzofuropyridines. ljmu.ac.uk

Visible-light-mediated methods are emerging as a green alternative for C-S bond formation, although specific applications to this substrate are not yet widespread. sioc-journal.cn More traditionally, these bonds are formed via SNAr with thiolates or through metal-catalyzed cross-coupling reactions, similar to C-N and C-O bond formations.

Strategies for Direct C-H Functionalization of this compound

Direct C-H functionalization offers an atom-economical approach to modifying the pyridine core without pre-functionalization. For this compound, with C-H bonds at the C4 and C5 positions, two primary strategies are employed: deprotonation-metalation and transition metal-catalyzed C-H activation.

Deprotonation and Metalation

The electron-withdrawing fluorine atoms significantly increase the acidity of the adjacent C-H protons. The C-H bond at C5 is ortho to the C6-F, and the C-H at C4 is ortho to the C3-F. Extensive studies on the related compound 2,6-difluoropyridine show that it undergoes quantitative deprotonation (ortholithiation) at the 3-position (equivalent to C3/C5 in the parent) when treated with lithium diisopropylamide (LDA) at -78°C. researchgate.netnih.govacs.orgacs.org This process forms a stable aryllithium intermediate that can be trapped by various electrophiles. researchgate.netnih.gov For example, the lithiated species can be quenched with silylating agents to install a trimethylsilyl (B98337) group. vulcanchem.com This methodology is directly applicable to this compound, allowing for selective functionalization at the C4 and C5 positions.

| Substrate | Reagent | Conditions | Intermediate | Application | Reference |

|---|---|---|---|---|---|

| 2,6-Difluoropyridine | LDA | THF, -78°C | 2,6-Difluoro-3-lithiopyridine | Quantitative formation, can be trapped by electrophiles. | researchgate.netnih.govacs.org |

| 2,6-Difluoropyridine | n-BuLi | THF, < -60°C | 2,6-Difluoro-3-lithiopyridine | Used for subsequent reaction with Weinreb amides. | researchgate.net |

Transition Metal-Catalyzed C-H Activation

The reactivity of C-H bonds ortho to fluorine substituents can be harnessed in metal-catalyzed reactions. researchgate.net Iridium-catalyzed C-H borylation of polyfluorinated arenes and heteroarenes is an effective method that shows enhanced reactivity at C-H bonds adjacent to C-F bonds. researchgate.net This suggests that the C4 and C5 positions of this compound would be susceptible to such transformations, providing access to boronic esters which are versatile intermediates for further cross-coupling reactions. While direct C-H functionalization avoids the need for directing groups, various strategies using directing groups have also been developed to achieve high regioselectivity in complex systems. dmaiti.comrsc.org

Electrophilic and Radical Reactions of this compound

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution on the carbon framework is generally disfavored. Instead, electrophilic attack typically occurs at the lone pair of the basic nitrogen atom.

Electrophilic Reactions

The primary site of electrophilic interaction is the pyridine nitrogen. For instance, gas-phase complexes of Mg˙+ with 2,6-difluoropyridine show that the magnesium cation attaches directly to the nitrogen atom. rsc.org Similarly, alkylation of 2,6-difluoropyridine with highly reactive fluorinated dialkyl halonium salts has been reported, proceeding via attack at the nitrogen.

Radical Reactions

The reactivity of the C-F bonds in this compound can be exploited to facilitate radical reactions. A notable strategy involves the conversion of an alcohol into a 2-fluoro-6-pyridoxy derivative by reacting its alkoxide form with 2,6-difluoropyridine. beilstein-journals.orgnih.gov This derivative can then serve as a precursor in radical reactions where the 2-fluoro-6-pyridinyloxyl group acts as a stabilized radical leaving group upon homolytic cleavage of the C-O bond. nih.gov This method effectively transforms an allylic alcohol into a radical allylating agent. beilstein-journals.org

Furthermore, photodissociation of the Mg˙+(2,6-difluoropyridine) complex has been shown to produce pyridyne radical cations. rsc.org This process involves the photoexcited Mg˙+ rupturing the C-F bonds to form stable MgF₂ and the corresponding pyridyne radical cation. rsc.org

Functional Group Interconversions and Further Derivatization of this compound

The presence of multiple, differentially reactive halogen atoms on the this compound scaffold allows for sequential functionalization, leading to complex, polysubstituted pyridines. This is typically achieved through tandem nucleophilic aromatic substitution (SNAr) reactions. lookchem.comresearchgate.net

Following an initial selective SNAr at the most reactive C2-F position (as described in section 3.2.2), the resulting product, for example, 2-amino-3-chloro-6-fluoropyridine, still contains two halogen atoms available for further reaction. The remaining C6-F bond can be displaced by a second nucleophile, often under more forcing conditions, to generate a 2,6-disubstituted-3-chloropyridine derivative. lookchem.comresearchgate.net This stepwise approach provides excellent control over the introduction of different functional groups at the 2- and 6-positions.

The chloro group at the C3 position is considerably less reactive towards SNAr compared to the fluoro groups at the ortho positions. However, it can be targeted in subsequent transformations, such as metal-catalyzed cross-coupling reactions, after the C2 and C6 positions have been functionalized. Additionally, functional groups introduced in earlier steps can be further derivatized. For instance, an amino group installed via C-N coupling can be a site for subsequent reactions like acylation or alkylation. This multi-stage derivatization highlights the utility of this compound as a versatile building block in synthetic chemistry.

Strategic Applications of 2 Chloro 3,6 Difluoropyridine in Advanced Organic Synthesis

Utility as a Building Block for Complex Fluorinated Heterocycles

The electron-deficient nature of the pyridine (B92270) ring, amplified by the inductive effect of three halogen atoms, makes 2-Chloro-3,6-difluoropyridine an excellent substrate for a variety of synthetic operations. The chlorine atom at the C2 position is particularly activated towards both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, serving as a versatile handle for molecular diversification.

The generation of highly substituted pyridine and bipyridine frameworks is of significant interest due to their prevalence as ligands in catalysis, components in supramolecular chemistry, and core structures in biologically active molecules mdpi.com. This compound is an ideal precursor for these architectures primarily through palladium-catalyzed cross-coupling reactions.

Methodologies like the Suzuki, Stille, and Negishi couplings allow for the selective formation of carbon-carbon bonds at the C2 position by replacing the chloro substituent. The reactivity of the C-Cl bond is significantly greater than that of the C-F bonds, allowing for chemoselective functionalization under standard coupling conditions. This differential reactivity enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, yielding diverse 2-substituted-3,6-difluoropyridines. These products can then be subjected to further reactions if desired, targeting the less reactive fluorine atoms under more forcing conditions.

Bipyridines, in particular, are readily synthesized using these methods. For instance, a Suzuki coupling between this compound and a pyridine-boronic acid would directly yield a fluorinated bipyridine derivative preprints.org. Such compounds are highly sought after as ligands for transition metals used in catalysis and materials science mdpi.com.

Table 1: Representative Cross-Coupling Reactions Using this compound This table presents potential transformations based on established synthetic methodologies for halopyridines.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Phenyl-3,6-difluoropyridine |

| Stille Coupling | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂, CuI, THF | 2-(Pyridin-2-yl)-3,6-difluoropyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-3,6-difluoropyridin-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-3,6-difluoropyridine |

Fused and bridged heterocyclic systems are of immense interest in drug discovery as they provide rigid three-dimensional scaffolds that can effectively orient functional groups for biological target engagement. The synthesis of such complex architectures often relies on intramolecular cyclization reactions nih.gov.

This compound can be strategically employed in multi-step sequences to generate these systems. A common approach involves a two-stage process:

Initial Substitution: The C2-chloro group is first displaced by a nucleophile that contains a second reactive site. For example, reaction with 2-aminophenol would yield a precursor containing a nucleophilic hydroxyl group tethered via an amine linker.

Intramolecular Cyclization: The tethered nucleophile then attacks the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing one of the fluorine atoms (typically the more sterically accessible and electronically activated one) to form a new ring.

This strategy allows for the construction of a variety of fused systems, such as pyridobenzoxazines or related heterocycles, by carefully choosing the initial dinucleophilic reagent rsc.org. The inherent reactivity of the starting material guides a predictable and regioselective cyclization event. While direct literature examples for this specific molecule are not prevalent, the methodology is well-established for other polyhalopyridines iupac.org.

Precursor in the Synthesis of Agrochemical Research Targets

Fluorinated heterocyclic compounds are a dominant feature in the modern agrochemical landscape, with fluorine substitution often leading to enhanced efficacy, greater metabolic stability, and improved transport properties of herbicides, fungicides, and insecticides nih.govmerckmillipore.com. Trifluoromethylpyridines and other fluorinated pyridines are key components in numerous commercial products researchgate.net.

This compound serves as a valuable building block for the synthesis of novel agrochemical candidates. Its difluoropyridine core is a desirable motif, and the C2-chloro handle allows for the attachment of various pharmacophores or toxophores through established synthetic routes. For example, the displacement of the chloride with oxygen or sulfur nucleophiles is a common strategy to link the pyridine core to other aromatic or heterocyclic systems, a structural feature found in many active agrochemicals. The principles of its reactivity make it a prime candidate for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.

Table 2: Hypothetical Application in Agrochemical Synthesis This table illustrates a potential synthetic step toward an agrochemical scaffold, based on common structural motifs.

| Starting Material | Reagent | Reaction Type | Potential Agrochemical Scaffold |

| This compound | 4-Mercaptophenol | Nucleophilic Aromatic Substitution | 2-((4-Hydroxyphenyl)thio)-3,6-difluoropyridine |

Intermediate in the Preparation of Advanced Materials Precursors

Fluorinated bipyridines and related N-heterocycles are critical components in the field of advanced materials, particularly for organic light-emitting diodes (OLEDs), chemical sensors, and photosensitizers nih.gov. The introduction of fluorine atoms into the ligands of metal complexes can tune their electronic properties, such as the HOMO/LUMO energy gap, leading to enhanced performance, including blue-shifted emissions and improved device stability nih.gov.

This compound is a direct precursor to ligands designed for these applications. For example, its coupling with 2-pyridylboronic acid or a stannylated pyridine derivative provides a straightforward route to 2',6'-difluoro-2,2'-bipyridine and related isomers nih.gov. These ligands can then be complexed with transition metals like iridium(III) or platinum(II) to create highly efficient phosphorescent emitters for OLEDs. The strong electron-withdrawing nature of the fluorine atoms in the resulting ligand can increase the triplet-state energy, which is a key strategy for achieving stable, deep-blue emission nih.gov.

Role in Multi-Component and Cascade Reaction Sequences in Chemical Synthesis

Multi-component reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis, enabling the rapid construction of complex molecules from simple precursors in a single operation, thereby enhancing efficiency and reducing waste nih.govnih.gov. The distinct reactivity of the different halogen atoms on this compound makes it an attractive substrate for such processes.

A potential cascade reaction could involve the initial, selective functionalization of the C2-chloro position, followed by a subsequent, in-situ reaction that targets one of the C-F bonds under altered conditions. For example, a palladium-catalyzed coupling could be followed by a base-induced intramolecular SNAr without isolating the intermediate.

In a multi-component scenario, this compound could act as the electrophilic heterocyclic component in a reaction with two or more other reagents. For instance, a three-component reaction could involve the palladium-catalyzed coupling of the pyridine, an alkyne, and an amine to rapidly assemble a more complex, functionalized pyridine derivative rsc.org. The ability to selectively functionalize one position while leaving others intact for subsequent steps is a hallmark of a versatile building block for complex synthetic strategies.

Computational and Theoretical Studies on 2 Chloro 3,6 Difluoropyridine

Quantum Chemical Analysis of the Electronic Structure of 2-Chloro-3,6-difluoropyridine

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. These studies typically involve methods like Density Functional Theory (DFT) to determine the molecule's geometry, orbital energies, and electron distribution. The positions of the chlorine and fluorine atoms on the pyridine (B92270) ring significantly influence its electronic properties.

The electronegative halogen substituents (Cl and F) withdraw electron density from the pyridine ring through the inductive effect. wikipedia.org This withdrawal is expected to lower the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the LUMO is a key indicator of a molecule's susceptibility to nucleophilic attack; a lower LUMO energy generally corresponds to higher reactivity in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgnih.gov

Studies on related molecules, such as 2,3-difluoropyridine, have shown that fluorine substitution patterns modulate valence orbital energies and can lead to significant geometric distortion upon ionization. rsc.org For this compound, the combined electronic effects of the three halogen substituents are expected to create a highly electron-deficient aromatic system. The nitrogen atom in the pyridine ring also contributes to this electron deficiency and possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. brainly.inlibretexts.org

Molecular electrostatic potential (MEP) maps are often used to visualize the electron density distribution and identify regions of positive or negative electrostatic potential. nih.gov For this compound, the most positive regions are anticipated to be on the carbon atoms bonded to the halogens, making them the primary sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of Substituted Pyridines (Illustrative Examples)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.68 | -0.37 | 6.31 | 2.22 |

| 2-Chloropyridine | -6.95 | -0.85 | 6.10 | 3.21 |

| 2-Fluoropyridine | -6.90 | -0.70 | 6.20 | 2.98 |

Note: The data in this table are representative values from computational studies on related compounds and are intended to illustrate the expected trends for this compound.

Mechanistic Probing of this compound Reactivity Through Computational Models

Computational models are invaluable for elucidating the mechanisms of reactions involving this compound. Given its electron-deficient nature, the most probable reaction type is nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com

For an SNAr reaction, the mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process. nih.govsemanticscholar.orgnih.gov Computational chemistry allows for the characterization of the transition states for these pathways. chemrxiv.org By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov

In the context of this compound, a nucleophile would attack one of the carbon atoms bearing a halogen. The relative stability of the transition states for attack at the C-2, C-3, and C-6 positions would determine the regioselectivity of the reaction. The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions on activated rings, but the relative reactivity also depends on the stability of the intermediate or transition state. rsc.org Computational models can precisely quantify these energy differences.

Beyond identifying transition states, computational models can map out the entire reaction pathway, from reactants to products, including any intermediates. For the SNAr reaction of this compound, this would involve calculating the potential energy surface. This allows for a detailed understanding of the reaction's progress and can reveal whether the reaction proceeds through a stable Meisenheimer complex or a more concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov

Recent computational studies on other halopyridines suggest that many SNAr reactions that were traditionally thought to be stepwise may, in fact, be concerted. nih.govnih.gov The specific mechanism for this compound would depend on the nature of the nucleophile and the solvent, all of which can be modeled computationally.

Conformational Analysis and Molecular Dynamics Simulations of this compound

While this compound is a rigid aromatic molecule, it can undergo out-of-plane vibrations. Conformational analysis, though more relevant for flexible molecules, can still provide insights into the planarity of the ring and any minor distortions caused by the substituents. Studies on fluorinated alkanes have demonstrated the profound impact of fluorine substitution on molecular conformation. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, either in isolation or in the presence of a solvent or other molecules. iaea.org MD simulations can provide information about the molecule's vibrational modes, its interactions with its environment, and its diffusion properties. For example, simulations could model the solvation of this compound in different solvents, which can have a significant effect on its reactivity. researchgate.net In the context of drug design, MD simulations are used to understand how a molecule might interact with a biological target, such as a protein. nih.govnih.gov

Prediction of Novel Reactivity Patterns for this compound

One of the most exciting applications of computational chemistry is the prediction of novel reactivity. rsc.org By using established theoretical models, it is possible to screen for new reactions and predict their outcomes. For this compound, this could involve:

Predicting Regioselectivity: Computational models can predict which of the three halogen atoms is most likely to be substituted by a given nucleophile. This is typically done by comparing the activation energies for attack at each position. nih.gov Models based on descriptors such as LUMO energies and electrostatic potentials have shown good correlation with experimental results for SNAr reactions. chemrxiv.orgrsc.org

Screening Nucleophiles: The reactivity of this compound with a wide range of nucleophiles can be computationally screened to identify those that are likely to react efficiently and selectively.

Exploring Unconventional Reactions: Computational models can explore the possibility of other reaction types beyond SNAr, such as those involving metal catalysts or photochemical activation.

By building quantitative structure-reactivity relationships (QSRR) from computational data, it is possible to develop predictive models that can guide experimental work and accelerate the discovery of new chemical transformations. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Chloropyridine |

| 2-Fluoropyridine |

| 2,6-Difluoropyridine (B73466) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.